molecular formula C15H19NO4 B12168189 N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B12168189
M. Wt: 277.31 g/mol
InChI Key: OBHQRQUDIVRVHD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is an organic compound with a complex structure that includes a tetrahydrofuran ring, a methoxybenzyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: This step often involves the use of 4-methoxybenzyl chloride in the presence of a base to facilitate nucleophilic substitution.

    Formation of the Carboxamide Group: This can be done by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)thiosemicarbazide: Similar in structure but contains a thiosemicarbazide group instead of a carboxamide.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring and is used in different applications.

Uniqueness

N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to its combination of a tetrahydrofuran ring and a methoxybenzyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C15H19NO4/c1-15(2)12(8-13(17)20-15)14(18)16-9-10-4-6-11(19-3)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,16,18)

InChI Key

OBHQRQUDIVRVHD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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